![molecular formula C10H19NS B13163761 7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)
7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-1-thia-4-azaspiro[45]decane is a spirocyclic compound that features a unique structure incorporating both sulfur and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction proceeds through a one-pot three-component reaction to yield the desired spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen and sulfur atoms can participate in reduction reactions to form amines and thiols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,8-Dimethyl-1-thia-4-azaspiro[4
Chemistry: As a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use as a scaffold for developing new pharmaceuticals.
Industry: Possible applications in materials science due to its unique structural properties.
Mécanisme D'action
The mechanism by which 7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane exerts its effects is not fully understood. its biological activity is thought to involve interactions with cellular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound may play a crucial role in binding to these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A similar compound without the dimethyl substitution.
Thiazolopyrimidine derivatives: Compounds that share the thiazolidine ring system.
1,3,4-Thiadiazole derivatives: Compounds with a similar sulfur and nitrogen-containing ring system.
Uniqueness
7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the dimethyl groups can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H19NS |
|---|---|
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
7,8-dimethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-8-3-4-10(7-9(8)2)11-5-6-12-10/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
ZHALJXPVSBQSKR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1C)NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


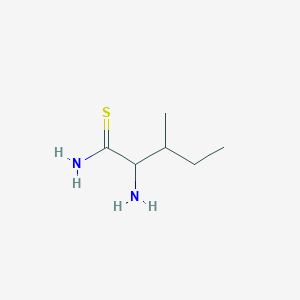
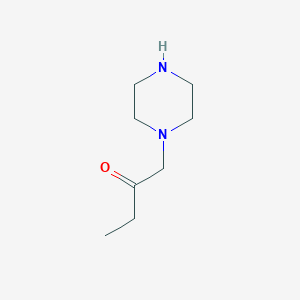
![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)
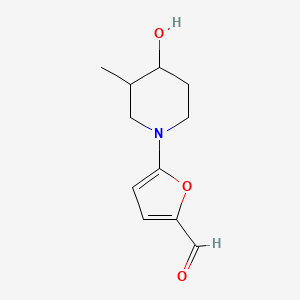
![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)

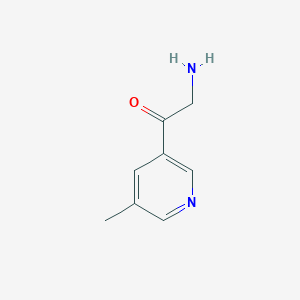

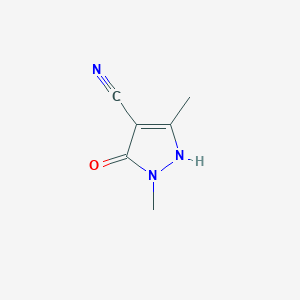
![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
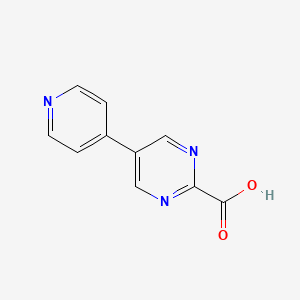
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
